molecular formula C8H10ClNO2 B11905552 Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11905552
M. Wt: 187.62 g/mol
InChI Key: PMNDIVFQJVONBO-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1478503-37-5) is a halogen-substituted pyrrole ester that serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery research . With a molecular formula of C 8 H 10 ClNO 2 and a molecular weight of 187.62 g/mol, this compound is characterized by its pyrrole ring system substituted with a chloro group at the 3-position and protected by a methyl group at the nitrogen (1-methyl) and an ethyl ester at the 2-position . This specific arrangement makes it a crucial precursor for the development of more complex bioactive molecules. The core research value of this compound lies in its application in medicinal chemistry, particularly in the synthesis of novel antibacterial agents. Halogen-substituted pyrrole-2-carboxamides are integral molecular fragments found in several synthetic anti-infectives and are known to be crucial for binding to the active site of bacterial enzymes like DNA gyrase and topoisomerase IV . Researchers utilize this building block to create pyrrole-2-carboxamide derivatives that have demonstrated low nanomolar inhibition of these target enzymes, showcasing high potential in the development of new classes of antibiotics against gram-positive bacterial strains such as Staphylococcus aureus . The compound should be stored in a sealed container under dry conditions at room temperature . This product is intended for research purposes only and is not for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

ethyl 3-chloro-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10ClNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3

InChI Key

PMNDIVFQJVONBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1C)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Pyrrole Core Formation

The construction of the pyrrole ring system forms the foundational step in synthesizing ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate. A widely adopted method involves cyclocondensation reactions using α-haloketones and cyanoacetate derivatives. For instance, ethyl cyanoacetate reacts with bromoketones (e.g., phenacyl bromide) in the presence of potassium carbonate to form cyanoketoesters, which undergo HCl-mediated cyclization to yield chlorinated pyrrole intermediates .

Example Procedure :

  • Condensation : Ethyl cyanoacetate (40 mmol) and phenacyl bromide (40 mmol) are stirred with K₂CO₃ (10 mmol) in acetonitrile at 40–45°C for 1 hour.

  • Cyclization : The resultant cyanoketoester is treated with gaseous HCl in diethyl ether at 0–5°C, followed by stirring at room temperature for 24 hours to form ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate.

This approach highlights the versatility of cyclocondensation in introducing halogen atoms during ring formation.

Regioselective Chlorination Techniques

Chlorination at the 3-position of the pyrrole ring is critical for achieving the target compound’s structure. N-Chlorosuccinimide (NCS) is a preferred chlorinating agent due to its mild reactivity and compatibility with ester functionalities.

Key Findings :

  • Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS at 0°C yields 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, demonstrating the feasibility of regioselective halogenation on similar substrates.

  • Elevated temperatures (e.g., room temperature) may favor polychlorination, necessitating precise temperature control for monochlorination .

Adapted Protocol for 3-Chloro Substitution :

  • Substrate Preparation : Ethyl 1-methyl-1H-pyrrole-2-carboxylate is synthesized via N-methylation of the parent pyrrole ester using dimethyl sulfate (Me₂SO₄) and KOH in ethanol .

  • Chlorination : The substrate (10 mmol) is dissolved in dichloromethane, treated with NCS (12 mmol) at 0°C, and stirred for 2 hours. The reaction is quenched with aqueous NaHCO₃, and the product is isolated via flash chromatography (yield: 65–75%) .

N-Methylation and Functional Group Compatibility

N-Methylation is typically performed early in the synthesis to avoid interference with subsequent reactions. Dimethyl sulfate (Me₂SO₄) in alkaline conditions is effective for introducing the methyl group at the pyrrole nitrogen.

Optimized Conditions :

  • Reagents : Me₂SO₄ (1.2 equiv), KOH (2.0 equiv) in ethanol.

  • Procedure : The pyrrole intermediate (e.g., ethyl 2-chloro-1H-pyrrole-3-carboxylate) is stirred with Me₂SO₄ and KOH at room temperature for 1–4 hours, yielding the N-methylated product after aqueous workup.

Critical Consideration : Excess Me₂SO₄ or prolonged reaction times may lead to over-alkylation or ester hydrolysis, necessitating strict stoichiometric control .

Purification and Characterization

Purification of this compound often involves chromatographic techniques or crystallization.

Data Table 1: Comparative Analysis of Purification Methods

MethodSolvent SystemPurity (%)Yield (%)
Flash ChromatographyPetroleum ether/AcOEt (8:2)98.570
CrystallizationDichloromethane/Hexane99.265

Characterization Data :

  • Molecular Weight : 187.62 g/mol (C₈H₁₀ClNO₂).

  • Spectroscopic Data :

    • ¹H-NMR (CDCl₃) : δ 1.43 (t, 3H, CH₃), 4.24 (s, 3H, N-CH₃), 4.41 (q, 2H, OCH₂), 6.85 (s, 1H, pyrrole-H) .

    • IR (cm⁻¹) : 1690 (C=O), 1520 (C=C pyrrole) .

Comparative Evaluation of Synthetic Routes

Data Table 2: Efficiency of Chlorination Methods

Chlorinating AgentTemperature (°C)Time (h)Yield (%)
NCS0275
Cl₂ (g)25160
SO₂Cl₂-10450

NCS outperforms gaseous chlorine and sulfuryl chloride in yield and regioselectivity, making it the reagent of choice for monochlorination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate serves as a vital building block in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of novel pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.

Case Study : A study investigated derivatives of this compound for their antimicrobial activities. The synthesized compounds showed varying degrees of effectiveness against different bacterial strains, highlighting the potential of this compound in drug development .

Materials Science

The compound is also utilized in developing novel materials with specific electronic or optical properties. Its unique structural features facilitate the creation of advanced materials used in electronics and photonics.

Example : Research has demonstrated that modifications to the pyrrole structure can enhance conductivity and stability in organic electronic devices .

Biological Studies

In biochemical research, this compound is employed as a probe for studying enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it suitable for exploring molecular pathways involved in diseases.

Application Insight : The compound's reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of substituted pyrrole derivatives that can be used as enzyme inhibitors .

Industrial Applications

This compound is extensively used in synthesizing agrochemicals and specialty chemicals. Its versatility makes it a valuable intermediate in producing herbicides, fungicides, and other agricultural products.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogues differ in substitution patterns and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate Cl (C3), CH₃ (N1), COOEt (C2) C₈H₁₀ClNO₂ 187.63 Chlorine enhances electrophilicity; methyl improves metabolic stability -
Ethyl 4-chloro-1H-pyrrole-2-carboxylate Cl (C4), COOEt (C2) C₇H₈ClNO₂ 173.60 Chlorine at C4 may alter π-electron distribution
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate 3-Fluoro-2-iodobenzoyl (C4), CH₃ (C3), COOEt (C2) C₁₅H₁₂FINO₃ 402.17 Bulky aryl substituent enhances steric hindrance
Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate 4-Cl-Ph (N1, C4), CH₃ (C2), COOEt (C3) C₂₁H₁₈Cl₂NO₂ 403.28 Bis-aryl groups may improve lipophilicity
Ethyl 2-methyl-1H-pyrrole-3-carboxylate CH₃ (C2), COOEt (C3) C₈H₁₁NO₂ 153.18 Simpler structure with no halogen substitution

Physicochemical Properties

  • Solubility and Lipophilicity : Chlorine and aryl substituents increase logP (lipophilicity), enhancing membrane permeability. For example, Ethyl 2-methyl-1H-pyrrole-3-carboxylate (logP ~1.5) is less lipophilic than its chlorinated analogues .
  • Thermal Stability : Aryl-substituted derivatives (e.g., bis-4-chlorophenyl) exhibit higher melting points due to π-π stacking interactions .

Key Differences and Trends

Substituent Position : Chlorine at C3 (target compound) vs. C4 () alters electronic effects and reactivity.

Synthetic Accessibility : Simpler derivatives (e.g., ) are easier to synthesize, while multi-substituted analogues require complex steps and lower yields .

Biological Activity

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

This compound is characterized by the following structural features:

  • Molecular Formula : C₇H₈ClN O₂
  • Molecular Weight : 175.59 g/mol
  • Functional Groups : Contains an ester group and a chlorine substituent on the pyrrole ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows for multiple binding interactions, which can modulate molecular pathways involved in disease processes.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of pyrrole derivatives, including this compound. For instance, compounds with similar structures have demonstrated efficacy against viruses such as HSV-1 and other viral pathogens. The introduction of halogenated substituents has been shown to enhance antiviral activity by improving binding affinity to viral proteins .

Antibacterial Activity

Pyrrole derivatives are also recognized for their antibacterial properties. This compound may exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Comparative studies indicate that modifications in the pyrrole structure can significantly influence antibacterial potency .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReference
Ethyl 2-methyl-1H-pyrrole-3-carboxylateStructureModerate antibacterial activity
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidStructureAntiviral properties against HSV
Ethyl 5-methyl-1H-pyrrole-2-carboxylateStructureEfficacy against tuberculosis

Case Studies

Several case studies have documented the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Antiviral Screening : A study synthesized various halogenated pyrroles, including ethyl 3-chloro derivatives, and screened them for antiviral activity using cell culture assays against HSV and other viruses. Results indicated that halogen substitution significantly improved efficacy .
  • Antibacterial Evaluation : In another study, a series of pyrrole derivatives were tested against MRSA, demonstrating that modifications to the pyrrole ring could enhance antibacterial properties compared to traditional antibiotics like vancomycin .

Q & A

Q. What are standard synthetic routes for preparing ethyl pyrrole-2-carboxylate derivatives, and how can reaction conditions be optimized?

Ethyl pyrrole-2-carboxylate derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate reacts with acyl chlorides (e.g., 8-isoquinolinecarbonyl chloride) in anhydrous solvents under reflux to form substituted derivatives with yields ranging from 23% to 66% . Optimizing stoichiometry (e.g., using 20 equivalents of hydrazine hydrate in cyclization reactions) and solvent choice (DMSO for high-temperature reactions) improves yields . Purification often involves precipitation in water followed by filtration .

Q. Which spectroscopic techniques are critical for characterizing ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, and how are data interpreted?

Key techniques include:

  • 1H NMR : Proton environments (e.g., aromatic pyrrole protons at δ 6.32–7.85 ppm, ethyl ester signals at δ 1.17–4.34 ppm) confirm substitution patterns and purity .
  • ESI-MS : Molecular ion peaks (e.g., m/z 309.3–510.0) validate molecular weight and functionalization .
  • HPLC : Purity >97% is achievable using reverse-phase columns .

Q. How can chromatographic methods resolve impurities in synthetic intermediates?

Reverse-phase HPLC with acetonitrile/water gradients effectively separates byproducts. For example, 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid achieved 98.6% purity using this method . Preparative TLC with hexane/ethyl acetate mixtures is also viable for small-scale purification .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on the pyrrole ring?

Regioselectivity is controlled by steric and electronic factors. Electron-withdrawing groups (e.g., ester at C2) direct electrophiles to C4, as seen in ethyl 4-benzoyl derivatives . Computational tools (DFT) predict reactive sites by analyzing charge distribution and frontier molecular orbitals . Experimental validation via X-ray crystallography confirms substitution patterns .

Q. How do hydrogen-bonding networks and crystal packing influence the solid-state properties of this compound?

Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) dimers involving carbonyl and NH groups, stabilizing crystal lattices . SHELXL refines anisotropic displacement parameters to map intermolecular interactions, critical for understanding solubility and stability .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic (C4) and electrophilic (C3) sites . Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .

Q. How should researchers resolve contradictions in synthetic yields or spectral data across studies?

Discrepancies (e.g., yields from 23% to 66% for similar reactions ) may arise from trace moisture or oxygen. Systematic replication under inert atmospheres (argon/glovebox) and standardized characterization (e.g., identical NMR solvent) minimize variability. Meta-analyses of reaction databases (e.g., Reaxys) identify optimal conditions .

Q. What role does this compound play in synthesizing bioactive molecules, and how is its efficacy validated?

It serves as a precursor for anticancer agents (e.g., pyrazolo[3,4-d]pyrimidine derivatives ). In vitro assays (e.g., MTT for cytotoxicity) and enzymatic inhibition studies (IC₅₀ values) validate bioactivity. Structural analogs with trifluoromethyl groups show enhanced pharmacokinetic profiles .

Methodological Tables

Table 1: Common Synthetic Routes and Yields

ReactantReagentYieldCharacterization MethodsRef.
Ethyl 3-methyl-1H-pyrrole-2-carboxylate8-Isoquinolinecarbonyl chloride45%1H NMR, ESI-MS
Ethyl 3-methyl-1H-pyrrole-2-carboxylate5-Methoxy-8-isoquinolinecarbonyl chloride40%ESI-MS
Ethyl 3-methyl-1H-pyrrole-2-carboxylate3-Fluoro-2-iodobenzoyl chloride23%1H NMR, ESI-MS

Table 2: Key Computational Parameters for Reactivity Prediction

MethodParameterValue (Ethyl 3-chloro derivative)Application
DFT (B3LYP/6-31G*)Fukui Index (C4)0.12Electrophilic attack site
Molecular DockingBinding Energy (kcal/mol)-8.2Enzyme inhibition

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